molecular formula C9H13NO3 B2882514 Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate CAS No. 2060042-28-4

Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate

Cat. No.: B2882514
CAS No.: 2060042-28-4
M. Wt: 183.207
InChI Key: MKNSPFFYEHVWAQ-UHFFFAOYSA-N
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Description

Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate is a chemical compound with the molecular formula C9H13NO3 It is a pyrrolidine derivative, characterized by the presence of an oxo group at the second position and an allyl group at the third position of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate typically involves the reaction of a suitable pyrrolidine precursor with an allylating agent under controlled conditions. One common method involves the use of allyl bromide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or potassium permanganate for aldehyde formation.

    Reduction: Sodium borohydride or lithium aluminum hydride for reducing the oxo group.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products:

    Epoxides: Formed from the oxidation of the allyl group.

    Alcohols: Resulting from the reduction of the oxo group.

    Substituted Pyrrolidines: Formed from nucleophilic substitution reactions.

Scientific Research Applications

Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Methyl 2-oxo-2H-pyran-3-carboxylate: A cyclic α,β-unsaturated ketone with similar reactivity.

    Methyl 1-hydroxyindole-3-carboxylate: Another pyrrolidine derivative with different functional groups.

Uniqueness: Methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate is unique due to the presence of both an oxo group and an allyl group on the pyrrolidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl 2-oxo-3-prop-2-enylpyrrolidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-3-4-9(8(12)13-2)5-6-10-7(9)11/h3H,1,4-6H2,2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNSPFFYEHVWAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCNC1=O)CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2060042-28-4
Record name methyl 2-oxo-3-(prop-2-en-1-yl)pyrrolidine-3-carboxylate
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